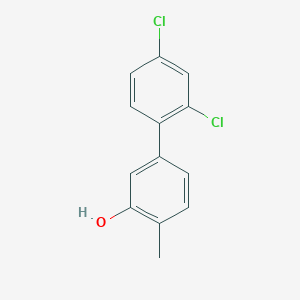

5-(2,4-Dichlorophenyl)-2-methylphenol

Description

5-(2,4-Dichlorophenyl)-2-methylphenol is a chlorinated phenolic compound characterized by a phenol core substituted with a 2-methyl group and a 2,4-dichlorophenyl moiety at the 5-position. Its molecular formula is C₁₃H₁₀Cl₂O, with a molar mass of 265.13 g/mol. The compound’s structure combines the antimicrobial and oxidative stability properties of phenolic derivatives with the lipophilic and electron-withdrawing effects of chlorine atoms.

Properties

IUPAC Name |

5-(2,4-dichlorophenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c1-8-2-3-9(6-13(8)16)11-5-4-10(14)7-12(11)15/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLOIWYPOUTUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683954 | |

| Record name | 2',4'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261952-23-1 | |

| Record name | 2',4'-Dichloro-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)-2-methylphenol typically involves the chlorination of 2-methylphenol (o-cresol) followed by further chemical modifications. One common method includes the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to introduce the chlorine atoms at the desired positions on the phenyl ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully monitored to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-(2,4-Dichlorophenyl)-2-methylphenol can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms or the hydroxyl group can be replaced by other substituents using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nitrating agents, sulfonating agents, varying temperatures and solvents.

Major Products:

Oxidation: Quinones, chlorinated quinones.

Reduction: Reduced phenols, chlorinated phenols.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Chemistry: 5-(2,4-Dichlorophenyl)-2-methylphenol is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound may be used to study the effects of chlorinated phenols on biological systems. It can serve as a model compound for investigating the toxicity, metabolism, and environmental impact of chlorinated aromatic compounds.

Medicine: While not a drug itself, this compound can be used in medicinal chemistry research to develop new therapeutic agents. Its derivatives may exhibit biological activity that could be harnessed for medical applications.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and reactivity. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-(2,4-Dichlorophenyl)-2-methylphenol with structurally or functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

2,4-Dichlorophenol (2,4-DCP)

- Structure: Phenol with Cl at positions 2 and 3.

- Key Differences : Lacks the 2-methyl and 5-aryl substituents present in the target compound.

- Properties :

- Higher volatility and water solubility compared to methyl-substituted analogs due to reduced steric hindrance .

- Environmental persistence: Soil half-life (DT₅₀) of 5–7 days, with microbial degradation yielding nitrobenzoic acid derivatives .

- Toxicity: Acute oral LD₅₀ (rats) = 580–1300 mg/kg; classified as harmful by inhalation and dermal exposure .

Schiff Bases with 2,4-Dichlorophenyl Substituents

- Example: Sodium 2-{[1-(2,4-Dichlorophenyl)-meth-(Z)-ylidene]-amino}-ethanesulfonic acid (Compound IV, ).

- Key Differences: Replaces the phenol core with a sulfonated Schiff base structure.

- Activity :

Thiazolidinedione (TZD) Derivatives

- Example : 5-(3,5-Dichlorophenylmethyl)-2,4-thiazolidinedione (DCPMT, ).

- Key Differences: Incorporates a TZD ring instead of a phenol, enhancing cytotoxicity.

- Activity :

Oxadiazole Derivatives

- Example : 2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole ().

- Key Differences: Replaces phenol with a sulfonyl-oxadiazole ring.

- Synthesis : Yield = 81% via methylation of thiol intermediates .

- Applications : Explored as Rho/Myocardin-related transcription factor inhibitors for cardiovascular diseases .

Data Table: Comparative Analysis

Research Findings and Implications

- Chlorine atoms at the 2,4-positions increase electron density on the aromatic ring, stabilizing free radicals and enhancing oxidative stability .

- Biological Activity: Phenolic analogs (e.g., 2,4-DCP) exhibit moderate toxicity but lack the targeted activity seen in Schiff bases or TZDs. The methyl and dichlorophenyl groups in the target compound may synergize for selective bioactivity.

- Synthetic Feasibility : Methylation and sulfonation strategies from oxadiazole synthesis () could be adapted for scalable production of the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,4-Dichlorophenyl)-2-methylphenol?

- Methodology : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, reacting 2-methylphenol with 2,4-dichlorobenzyl chloride under acidic or basic conditions. Reaction parameters such as temperature (60–80°C), solvent (e.g., dichloromethane), and catalysts (e.g., AlCl₃) must be optimized to enhance yield and selectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can structural characterization of this compound be performed?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for dichlorophenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular mass (C₁₃H₁₀Cl₂O, exact mass: 260.00 g/mol) .

- X-ray Crystallography : For solid-state structure determination, if single crystals are obtainable .

Q. What stability considerations are critical for this compound in experimental settings?

- Methodology : Conduct accelerated stability studies under varying conditions (pH, temperature, light exposure). For example, store solutions in amber vials at –20°C to prevent photodegradation. Monitor decomposition via HPLC or TLC, noting hydrolytic susceptibility of the phenolic –OH group under alkaline conditions .

Advanced Research Questions

Q. How does the dichlorophenyl substituent influence biological interactions in vitro?

- Methodology :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., with G-protein-coupled receptors) to assess affinity. The electron-withdrawing Cl groups may enhance hydrophobic interactions with binding pockets .

- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays. Compare with analogs lacking Cl substituents to isolate electronic effects .

Q. What computational approaches can predict the compound’s reactivity and pharmacokinetics?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gap, dipole moment) .

- ADMET Prediction : Use tools like SwissADME to estimate logP (~3.5), solubility, and CYP450 inhibition. The dichlorophenyl group may increase metabolic resistance .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.